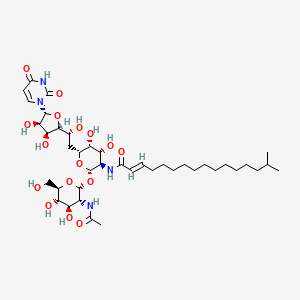

tunicamycin D2

Übersicht

Beschreibung

Tunicamycin 171-Gemisch: ist ein Gemisch homologer Nukleosid-Antibiotika, die die UDP-HexNAc:Polyprenol-P HexNAc-1-P-Familie von Enzymen hemmen. Diese Enzyme sind für die Synthese von Glykoproteinen in eukaryotischen Zellen entscheidend. Tunicamycin 17:1-Gemisch ist bekannt für seine Fähigkeit, die N-gebundene Glykosylierung zu blockieren, ein wichtiger Prozess bei der Proteinsynthese und der Zellzyklusregulation . Diese Verbindung wird von verschiedenen Arten von Streptomyces-Bakterien produziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tunicamycin beinhaltet die Verwendung von Uridindiphosphat-N-Acetyl-Glucosamin (UDP-GlcNAc) als Startbaustein. Der Prozess beginnt mit der Dehydratisierung der 6'-Hydroxylgruppe, gefolgt von der Bildung eines Ketons in der 4'-Position. Dies wird durch die Abstraktion eines Protons durch einen Tyrosinrest und die anschließende Hydridabstraktion durch NAD+ erreicht. Das Keton wird durch Wasserstoffbrückenbindung stabilisiert, und ein Glutamatrest abstrahiert ein Proton vom 5'-Kohlenstoff, wodurch eine Doppelbindung zwischen dem 5'- und 6'-Kohlenstoff entsteht .

Industrielle Produktionsmethoden: Die industrielle Produktion von Tunicamycin umfasst Fermentationsprozesse unter Verwendung von Streptomyces-Bakterien. Die Bakterien werden in speziellen Medien kultiviert, die die Produktion von Tunicamycin fördern. Die Verbindung wird dann durch verschiedene chromatographische Techniken extrahiert und gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tunicamycin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Tunicamycin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur von Tunicamycin verändern, wodurch seine biologische Aktivität möglicherweise verändert wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Tunicamycin, die jeweils eine möglicherweise unterschiedliche biologische Aktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemie: Tunicamycin wird als Werkzeug zur Untersuchung von Glykosylierungsprozessen und der Synthese von Glykoproteinen verwendet. Es hilft, die Rolle der Glykosylierung bei der Proteinfaltung und -stabilität zu verstehen .

Biologie: In der biologischen Forschung wird Tunicamycin verwendet, um Stress im endoplasmatischen Retikulum zu induzieren und die Reaktion auf ungefaltete Proteine zu untersuchen. Es wird auch verwendet, um die Mechanismen der Zellzyklusregulation und Apoptose zu untersuchen .

Medizin: Tunicamycin hat sich aufgrund seiner Fähigkeit, die Glykosylierung zu hemmen und einen Zellzyklusarrest zu induzieren, als mögliches Antitumormittel erwiesen. Es wird auf seine potenzielle Verwendung in der Krebstherapie untersucht .

Industrie: In der Industrie wird Tunicamycin bei der Herstellung von Glykoprotein-basierten Pharmazeutika und als Forschungswerkzeug bei der Entwicklung neuer Medikamente eingesetzt .

Wirkmechanismus

Tunicamycin übt seine Wirkung aus, indem es das Enzym UDP-N-Acetylglucosamin-Dolichylphosphat-N-Acetylglucosamin-Phosphotransferase (GPT) hemmt. Dieses Enzym ist für den ersten Schritt bei der Synthese von N-gebundenen Glykoproteinen verantwortlich. Durch die Blockierung dieses Enzyms verhindert Tunicamycin die Bildung von Glykoproteinen, was zur Ansammlung von ungefalteten Proteinen im endoplasmatischen Retikulum führt. Dies induziert Stress im endoplasmatischen Retikulum und aktiviert die Reaktion auf ungefaltete Proteine, was letztendlich zu einem Zellzyklusarrest und Apoptose führt .

Wirkmechanismus

Tunicamycin exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate-N-acetylglucosamine-phosphotransferase (GPT). This enzyme is responsible for the first step in the synthesis of N-linked glycoproteins. By blocking this enzyme, tunicamycin prevents the formation of glycoproteins, leading to the accumulation of unfolded proteins in the endoplasmic reticulum. This induces endoplasmic reticulum stress and activates the unfolded protein response, ultimately leading to cell cycle arrest and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Streptovirudine

- Corynetoxine

- MM19290

- Mycospocidin

- Antibiotikum 24010

- Quinovosamycine

Vergleich: Tunicamycin ist unter diesen Verbindungen einzigartig durch seine spezifische Hemmung der UDP-HexNAc:Polyprenol-P HexNAc-1-P-Familie von Enzymen. Während andere Verbindungen ähnliche Strukturen oder biologische Aktivitäten aufweisen können, ist die Fähigkeit von Tunicamycin, die N-gebundene Glykosylierung zu blockieren, besonders wertvoll in der Forschung und in therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N4O16/c1-21(2)15-13-11-9-7-5-4-6-8-10-12-14-16-26(48)42-29-33(53)30(50)24(57-39(29)60-38-28(41-22(3)46)32(52)31(51)25(20-45)58-38)19-23(47)36-34(54)35(55)37(59-36)44-18-17-27(49)43-40(44)56/h14,16-18,21,23-25,28-39,45,47,50-55H,4-13,15,19-20H2,1-3H3,(H,41,46)(H,42,48)(H,43,49,56)/b16-14+/t23-,24-,25-,28-,29-,30+,31-,32-,33-,34+,35-,36-,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEPHNBEHQJSSB-LGJGITPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66081-38-7 | |

| Record name | Tunicamycin X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066081387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tunicamycin D2 homolog | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNICAMYCIN X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4B3UOI3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2598702.png)

![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-2-oxo-N-phenyl-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B2598704.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2598716.png)